Cedrane

Description

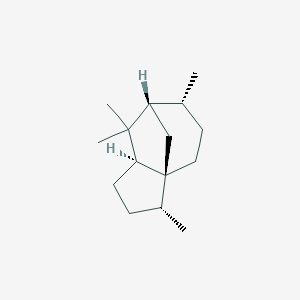

Structure

3D Structure

Properties

CAS No. |

13567-54-9 |

|---|---|

Molecular Formula |

C15H26 |

Molecular Weight |

206.37 g/mol |

IUPAC Name |

(1S,2R,5S,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane |

InChI |

InChI=1S/C15H26/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h10-13H,5-9H2,1-4H3/t10-,11-,12+,13+,15+/m1/s1 |

InChI Key |

JJTQQGNEXQKQRF-BIGJJFBESA-N |

SMILES |

CC1CCC23CC1C(C2CCC3C)(C)C |

Isomeric SMILES |

C[C@@H]1CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C |

Canonical SMILES |

CC1CCC23CC1C(C2CCC3C)(C)C |

Origin of Product |

United States |

Total Synthesis Strategies and Methodologies for Cedrane and Its Congeners

Historical and Pioneering Synthetic Approaches

Early efforts in cedrane synthesis laid the groundwork for subsequent, more efficient routes, often relying on strategic disconnections to simplify the target molecule into more manageable precursors.

Early Disconnection Strategies (e.g., Stork, Chen)

Pioneering work by G. Stork and his team in 1955 and 1961 utilized a disconnection strategy that exploited the cis-fused nature of the five-membered rings in cedrene (B97730), recognizing the steric crowding of the "concave phase" of the molecule. Their synthetic scheme involved an initial alkylation step that dictated the stereochemical outcome of subsequent transformations. libretexts.orgscripps.edu

Another notable early approach was reported by Chen et al. in 1993, which employed a free radical cyclization reaction. This strategy involved a suitably functionalized C ring, which was itself constructed via a Diels-Alder reaction. A Knoevenagel reaction was used to introduce the necessary chain for the formation of the A and B rings. The subsequent tin hydride reduction generated a free radical, leading to a tandem cyclization that completed the A and B rings sequentially. libretexts.org

Cycloaddition Reactions in this compound Skeleton Construction

Cycloaddition reactions have proven to be exceptionally powerful tools for the construction of the this compound skeleton, enabling the rapid assembly of complex ring systems from simpler precursors.

Intramolecular Pauson-Khand Annulation

The intramolecular Pauson-Khand reaction (PKR) is a highly efficient method for forming cyclopentenones from alkynes, alkenes, and carbon monoxide, typically mediated by a hexacarbonyldicobaltalkyne complex. researchgate.netresearchgate.netmdpi.com This reaction has been strategically employed for the rapid and efficient assembly of the cedrene carbon skeleton from simple monocyclic precursors. researchgate.netresearchgate.netacs.org A formal total synthesis of (±)-α- and β-cedrene was achieved by constructing the tricyclic carbon skeleton using a high-yielding intramolecular Pauson-Khand cyclization reaction. researchgate.netresearchgate.net This approach highlights the utility of PKR in directly assembling fused five-membered rings, which are characteristic of the this compound framework. researchgate.netacs.org

Diels-Alder Based Syntheses

Diels-Alder reactions have been integral to the synthesis of this compound and related structures. For instance, a versatile Lewis acid-mediated cyclization strategy has been developed that involves a Diels-Alder reaction of cyclic enones with bis-silyloxy dienes, leading to the construction of various complex skeletons, including allo-cedrane. researchgate.netfigshare.com An intramolecular Diels-Alder (IMDA) reaction using ortho-benzoquinones has also been reported for the concise synthesis of highly oxidized allo-cedranes. mdpi.comresearcher.life This method facilitated the construction of the tricyclo[5.2.1.01,5]decane skeleton, a core feature of some this compound-related compounds. mdpi.com The total synthesis of (±)-cedrol and (±)-cedrene has also been achieved via an intramolecular Diels-Alder reaction. acs.org

Cascade [5+2] Cycloaddition and Etherification

A distinct and biomimetic strategy for the synthesis of this compound sesquiterpenes involves a cascade oxidative dearomatization-induced [5+2] cycloaddition followed by etherification. researchgate.netresearchgate.netacs.orgdntb.gov.ua This key transformation typically begins with the oxidative dearomatization of a phenolic precursor, such as curcuphenol, generating a phenoxonium intermediate. acs.orgnih.gov An intramolecular [5+2] cycloaddition then occurs across a tethered olefin, effectively constructing the tricyclo[5.3.1.01,5]undecane skeleton. researchgate.netacs.orgnih.gov The cascade terminates with the selective incorporation of a nucleophile, such as acetic acid, leading to the formation of an ether and establishing additional stereocenters. acs.orgnih.gov This approach allows for the highly stereocontrolled construction of the 8-oxa-tetracyclo[7.2.2.01,5.06,13]tridecane framework, which contains multiple consecutive chiral centers, including all-carbon and oxygenated quaternary centers. researchgate.netresearchgate.net

Rhodium-Catalyzed [3+2+1] Cycloaddition Approaches

Rhodium-catalyzed cycloadditions offer powerful routes to complex ring systems. While [3+2+1] cycloadditions are generally known for constructing five- and six-membered carbocycles, particularly from vinylcyclopropanes (VCPs) and carbon monoxide, their direct application to the specific this compound skeleton (which is tricyclic) is less common compared to other cycloaddition strategies. pku.edu.cn However, rhodium-catalyzed reactions, including [3+2] and [5+2] cycloadditions, are broadly utilized in organic synthesis for forming various carbocyclic and heterocyclic structures. nih.govrsc.orgpku.edu.cnnih.gov Specifically, rhodium-catalyzed [3+2+1] cycloadditions have been reported for synthesizing challenging seven-membered carbocycles fused with five-membered rings from in situ generated ene/yne-ene-allenes and carbon monoxide. pku.edu.cn While not explicitly stated as a direct route to the entire this compound core, such methodologies contribute to the broader toolkit of cycloaddition strategies that can be adapted or serve as inspiration for constructing complex polycyclic systems relevant to this compound.

Radical-Mediated Cyclization Strategies

Radical cyclizations have emerged as powerful tools in organic synthesis, particularly for constructing complex polycyclic structures like this compound, owing to their ability to form hindered carbon-carbon bonds and quaternary stereocenters efficiently. wikipedia.orgthegoodscentscompany.com

Tandem radical cyclizations have been a central theme in the synthesis of natural products, including α-cedrene. nih.govwikidata.org This methodology involves a sequence where an initial radical cyclization generates a new radical intermediate, which then undergoes further cyclization. Hee-Yoon Lee's work demonstrated the application of this strategy to the synthesis of α-cedrene. nih.gov The success of such schemes often hinges on the selective formation of a radical to facilitate the construction of the B ring and the ability of the acceptor carbon to generate a new free radical to complete the A ring. nih.gov N-aziridinylimines have been identified as effective substrates for tandem radical cyclization reactions, uniquely serving as both radical acceptors and donors. wikidata.org This characteristic allows for the direct construction of quaternary carbon centers from carbonyl carbons, a process generally challenging in synthetic planning. wikidata.org Another approach by Chen et al. utilized a free radical cyclization reaction on a suitably functionalized C ring, where tin hydride reduction generated a radical that underwent tandem cyclization to complete the A and B rings. nih.gov

A notable unified synthetic method for generating the carbon skeletons of both this compound and clovane, two tricyclic sesquiterpenes, involves radical cyclization cascade reactions of epoxycyclohexanes possessing alkene and alkyne side chains. nih.govthegoodscentscompany.comthegoodscentscompany.comnih.govnih.gov Specifically, sequential 5- or 6-exo-trig/5-exo-dig reactions triggered by epoxide ring opening with Cp₂TiCl have proven effective. nih.govthegoodscentscompany.comthegoodscentscompany.comnih.govnih.gov This method provides a useful pathway for constructing these complex skeletons, with the stereoselectivity during cyclization being a critical factor. nih.govthegoodscentscompany.com

Anionic Cyclization Methodologies

Anionic cyclization reactions provide a powerful method for the construction of various ring systems in natural product synthesis. researchgate.netmdpi-res.com While the provided search results discuss anionic cyclizations in a broader context of natural product synthesis, they highlight their utility in generating complex cyclic architectures in a substrate-controlled manner. researchgate.net This strategy leverages the inherent chiral environment of the starting material to achieve asymmetric construction of ring frameworks. researchgate.net Although specific detailed examples for this compound synthesis through anionic cyclization were not explicitly detailed in the provided snippets, the general principles of anionic cyclization, such as Michael-Dieckmann condensation reactions, are widely applied for forming six-membered rings and other complex systems. mdpi-res.com

Oxidative Dearomatization-Induced Cascade Reactions

An efficient strategy for the synthesis of α-cedrene, α-pipitzol, and sec-cedrenol was inspired by the proposed biosynthesis of the tricyclic skeleton of cedrol. thegoodscentscompany.comnih.gov This key transformation commences with the oxidative dearomatization of curcuphenol, followed by an intramolecular [5+2] cycloaddition of the resulting phenoxonium intermediate across a tethered olefin. thegoodscentscompany.comnih.govnih.gov The benzylic stereocenter effectively guides the formation of the initial two stereocenters during the [5+2] reaction. thegoodscentscompany.comnih.gov This cascade reaction is particularly noteworthy as it can proceed in the absence of a para-oxygen substituent and terminates with the selective incorporation of acetic acid, generating a third stereocenter. thegoodscentscompany.comnih.gov This approach provides a divergent [5+2] cascade that enables the facile synthesis of diversely functionalized cedrene-type skeletons with good yields and excellent diastereoselectivities. nih.govnih.gov

Unified Synthetic Methods for this compound and Related Skeletons

The development of unified synthetic methods allows for the construction of multiple related natural product skeletons from common precursors. As previously mentioned, a radical cyclization cascade involving sequential 5- or 6-exo-trig/5-exo-dig reactions triggered by epoxide ring opening with Cp₂TiCl has been established as a useful unified synthetic method for both this compound and clovane carbon skeletons. nih.govthegoodscentscompany.comthegoodscentscompany.comnih.gov This method highlights the potential for designing synthetic routes that can access a family of structurally related natural products. Furthermore, a solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach has been described, enabling the facile synthesis of a series of diversely functionalized ent-kaurene (B36324) and cedrene-type skeletons. nih.govnih.gov This protocol demonstrates high yields and excellent diastereoselectivities, showcasing its versatility for accessing different complex polycyclic frameworks. nih.gov

Biosynthetic Pathways and Chemogenetic Considerations of Cedrane

Proposed Biosynthetic Origins of Cedrane Skeletons

The biosynthesis of this compound, like all sesquiterpenes, begins with a common linear C15 precursor and proceeds through a cascade of carbocation-mediated cyclizations and rearrangements.

The journey to the this compound skeleton starts with farnesyl diphosphate (B83284) (FPP), the universal precursor for all sesquiterpenoids. mdpi.com FPP is synthesized from the condensation of two molecules of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov The biosynthesis is initiated when a terpene synthase enzyme catalyzes the ionization of FPP, removing the diphosphate group to generate a farnesyl carbocation. This initial carbocation undergoes an enzyme-controlled cyclization to form a key intermediate, the bisabolyl cation. researchgate.netnih.gov

The bisabolyl cation is a critical branching point in the biosynthesis of a vast array of sesquiterpenes. nih.gov Quantum chemical calculations have shown that the specific conformation of the bisabolyl cation within the enzyme's active site is a primary factor in determining which sesquiterpene family will be formed. nih.govacs.orgresearchgate.net To form the this compound framework, the bisabolyl cation undergoes a subsequent series of cyclizations and rearrangements. This cascade ultimately leads to the formation of the cedryl cation, the direct precursor to the this compound skeleton. Deprotonation of the cedryl cation can then yield different isomers of cedrene (B97730), such as α-cedrene and β-cedrene.

The this compound family itself contains structural variants, such as allo-cedrane. Research on sesquiterpenes from plants of the Illicium genus has revealed that allo-cedrane-type compounds may serve as biogenetic precursors to other complex sesquiterpenes. acs.orgnih.gov The co-occurrence of allo-cedrane sesquiterpenes with seco-prezizaane type sesquiterpene lactones in Illicium floridanum supports the hypothesis that the allo-cedrane skeleton can be rearranged and oxidatively cleaved to form these other skeletal types. acs.orgnih.govresearchgate.net Plausible biosynthetic pathways have been proposed where the allo-cedrane intermediate is further modified to produce the structurally diverse and highly oxidized sesquiterpenes found in this genus. researchgate.net This suggests that the allo-cedrane framework is not necessarily an endpoint but can be a key intermediate in a larger biosynthetic grid.

Conformational Preorganization in Sesquiterpene Biosynthesis Leading to this compound

The concept of conformational preorganization is central to understanding how a single precursor like FPP can give rise to hundreds of different sesquiterpene skeletons. nih.govacs.org Theoretical studies and quantum chemical calculations have demonstrated that the specific folded conformation of FPP and the subsequent bisabolyl cation intermediate within the enzyme active site determines the ultimate structure of the final product. nih.govacs.orgresearchgate.net

For the formation of cedrene, the bisabolyl cation must adopt a specific conformation that facilitates the necessary bond formations to construct the characteristic tricyclic [5.3.1.0¹⁵]undecane core. researchgate.net It is suggested that significant conformational changes of the initially formed bisabolyl cation are required to achieve the correct geometry for cyclization into the cedrene family. nih.govacs.orgresearchgate.net Therefore, the folding of the initial substrate by the enzyme is not the sole determinant; the ability of the enzyme to guide conformational changes in reactive intermediates also plays a crucial role. nih.govacs.org

Biomimetic Synthesis Approaches in this compound Research

The proposed biosynthetic pathways for this compound have inspired chemists to develop biomimetic syntheses. wikipedia.org These approaches aim to mimic nature's strategy by using a single-step or tandem reaction cascade to construct the complex molecular architecture from a simpler, often linear, precursor. researchgate.netwikipedia.org

In the context of this compound research, biomimetic syntheses often involve generating a carbocation from a precursor designed to resemble a biosynthetic intermediate, such as the bisabolyl cation. researchgate.net For instance, the preparation of nor-bisabolyl epoxide has been used as a common biomimetic intermediate to synthesize nor-cedrene and other nor-sesquiterpenoids through a cationic cyclization cascade. researchgate.netnih.gov These studies serve a dual purpose: they provide a powerful method for the laboratory synthesis of natural products and their analogs, and they can offer experimental support for the plausibility of a proposed biosynthetic hypothesis. wikipedia.org

Chemical Transformations and Derivatization of the Cedrane Scaffold

Functionalization Reactions of the Cedrane Core

Functionalization reactions allow for the introduction of various chemical groups onto the this compound core, altering its physicochemical properties and biological interactions.

Oxyfunctionalization reactions, which involve the introduction of oxygen-containing functional groups, are significant for modifying the this compound scaffold. A notable method for achieving this is through ruthenium-catalyzed C-H activation. Specifically, ruthenium tetraoxide (RuO₄), often generated in situ, has been employed for the oxyfunctionalization of nonactivated C-H bonds within the this compound series. acs.orgacs.org The mechanism of this reaction involves the interaction of highly electrophilic oxoruthenium species with tertiary unhindered C-H bonds. rsc.org This process can lead to the oxidation of methylene (B1212753) groups into ketones or, in some instances, the cleavage of C-C bonds. acs.org For example, ruthenium-catalyzed site-specific C-H oxyfunctionalization has been demonstrated to yield acid-sensitive hydroxy compounds in high yields for steroidal ethers. nih.gov

Esterification and etherification are common derivatization reactions that introduce ester and ether linkages, respectively, to this compound derivatives, often to modulate solubility, stability, or biological activity. Esterification of this compound derivatives can be achieved by reacting an α-alcohol at the C3 position of the this compound scaffold with various carboxylic acids, leading to the formation of corresponding esters. acs.org This process can be carried out using acid chlorides followed by coupling with the hydroxyl group in the presence of a base like triethylamine, typically yielding moderate to good results. acs.org Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst, is another widely used method for ester synthesis. libretexts.orgtamu.edu

Etherification reactions also play a role in modifying this compound. Derivatives of α-cedrene can be accessed through a sequence involving epoxidation, allyloxidation, esterification, and etherification. google.com Furthermore, a highly stereocontrolled approach to this compound sesquiterpenes involves a cascade oxidative dearomatization-induced [5+2] cycloaddition/etherification, which constructs a complex 8-oxa-tetracyclo[7.2.2.0¹,⁵.0⁶,¹³]tridecane framework. researchgate.netdntb.gov.ua

Skeletal Rearrangements of this compound Derivatives

Skeletal rearrangements are pivotal in generating structural diversity from the this compound core, often mimicking biosynthetic pathways.

Biomimetic retro-Claisen/aldol pathways represent a significant class of skeletal rearrangements observed in this compound derivatives. For instance, the skeletal rearrangement of allo-cedranes to form the tricyclic skeleton of illisimonin A has been shown to proceed via a retro-Claisen/aldol reaction under basic conditions. mdpi.comresearchgate.net This pathway is presumed to be involved in the biosynthesis of the tricyclic core of illisimonin A from allo-cedranes. mdpi.comresearchgate.netresearcher.liferesearcher.life This transformation highlights how complex natural product skeletons can arise from simpler this compound-related precursors through specific rearrangement mechanisms. researchgate.net

Design and Synthesis of Natural Product-Inspired Libraries Based on the this compound Scaffold

The this compound scaffold's inherent three-dimensionality makes it an attractive template for designing and synthesizing libraries of natural product-inspired compounds, aiming to discover new bioactive molecules.

Multicomponent Derivatization Strategies

Multicomponent reactions (MCRs) represent a powerful synthetic approach for the rapid construction of complex molecules from three or more starting materials in a single pot. These reactions are highly efficient, exhibiting high atom economy and significantly reducing the number of synthetic steps and purification processes compared to traditional linear syntheses researchgate.netpreprints.org. Their utility extends across various fields, including drug discovery and the synthesis of natural products researchgate.net.

In the context of this compound, multicomponent derivatization strategies have been employed for the synthesis of structurally complex this compound scaffolds, particularly through solid-phase heterocycle synthesis researchgate.net. A key aspect of these strategies involves designing and synthesizing natural product-inspired libraries based on the three-dimensional (3D) this compound scaffold, aiming to explore broad chemical and biological space acs.org.

To facilitate the generation of diverse libraries, a this compound scaffold engineered with three orthogonally reactive chemical handles can be synthesized on a gram scale acs.org. This design allows for the creation of one- and multidimensional libraries by introducing different substituents at these reactive sites. A comprehensive literature review has indicated that 23 out of 45 possible disubstituted combinations for 2D libraries are achievable using established methods acs.org.

An example of a synthetic procedure for derivatization involves the conversion of a carboxylic acid derivative of the this compound scaffold into its corresponding acid chloride using oxalyl chloride. This acid chloride intermediate can then be further reacted with various nucleophiles to introduce diverse functionalities onto the this compound core acs.org.

Derivatization of Biosynthetically Generated Intermediates (e.g., Nor-Cedryl Alcohol)

The derivatization of biosynthetically generated intermediates offers a pathway to access novel compounds with structural resemblance to natural products. Nor-cedryl alcohol is a notable example within the nor-sesquiterpenoid family, which can be accessed through biomimetic synthetic routes researchgate.netresearchgate.net.

A common biomimetic intermediate for the synthesis of nor-sesquiterpenoids, including nor-cedryl alcohol (e.g., compound 26), is nor-bisabolyl epoxide (e.g., compound 13) researchgate.netresearchgate.net. Nor-cedryl alcohol can be prepared from this epoxide intermediate through a radical cyclization cascade pathway researchgate.netresearchgate.net. The derivatization of nor-cedryl alcohol and other related products obtained via such biomimetic syntheses has led to the discovery of potent woody odorants, making them of significant interest in the perfumery industry researchgate.netresearchgate.netresearchgate.net.

Beyond nor-cedryl alcohol, other this compound-related alcohols have also been targets for derivatization. For instance, efforts have been made towards the synthesis of sec-cedrenol (e.g., compound 3) acs.org. This involved challenges such as the selective erasure of a bridge ketone and difficulties in distinguishing between different alcohol functionalities for targeted derivatization acs.org. Another example of derivatization of a biosynthetically relevant compound is the fungal biotransformation of cedryl formate, which has been shown to produce new derivatives, including an 8-cedren-3β-ol derivative researchgate.net.

Stereochemical Elucidation and Assignment Methodologies for Cedrane Compounds

Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are indispensable tools for unraveling the intricate stereochemical details of cedrane derivatives.

2D NMR Spectroscopy for Complex Stereoisomers (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR spectroscopy offers enhanced resolution and provides crucial information about through-bond and through-space correlations between nuclei, making it particularly effective for elucidating the structures of complex molecules like this compound stereoisomers. slideshare.netlongdom.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment identifies protons that are coupled to each other through bonds, typically up to three bonds away. longdom.orgwikipedia.orglibretexts.org By analyzing the cross-peaks, researchers can establish the connectivity of proton networks within the this compound skeleton. longdom.orglibretexts.orgacs.org For instance, COSY spectra have been used in the structural elucidation of new sesquiterpenes, showing correlations between adjacent protons. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques reveal correlations between protons and directly bonded heteronuclei, most commonly carbon-13 (¹³C). wikipedia.orgepfl.ch HMQC/HSQC spectra are invaluable for assigning ¹³C resonances by correlating them with their attached protons, which is crucial for building a comprehensive structural picture. epfl.ch They can also help identify diastereotopic protons, which exhibit different chemical environments despite being attached to the same carbon, leading to distinct signals. youtube.com

Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination

Single-crystal X-ray diffraction (SC-XRD) is considered the most definitive method for determining the three-dimensional atomic structure of crystalline materials, including the absolute stereochemistry of chiral molecules. wikipedia.organton-paar.comnd.educarleton.eduuni-ulm.de

The technique involves exposing a high-quality single crystal of the this compound compound to an X-ray beam. anton-paar.comsciencemuseum.org.uknih.gov The X-rays diffract as they pass through the ordered arrangement of atoms within the crystal lattice, producing a unique diffraction pattern. anton-paar.comcarleton.edunih.gov This pattern provides information about the unit cell dimensions, bond lengths, bond angles, and the precise positions of atoms within the lattice. anton-paar.comcarleton.eduuhu-ciqso.es For chiral molecules, SC-XRD can determine the absolute configuration by utilizing anomalous dispersion techniques, first applied by Bijvoet in 1951. wikipedia.orgsoton.ac.uk

In the context of this compound compounds, single-crystal X-ray diffraction has been successfully employed to determine the absolute stereochemistry of novel allo-cedrane type sesquiterpene hemiketals. acs.orgresearchgate.netnih.gov It has also been used to confirm the this compound carbon skeleton of compounds like pyrofomin A and to determine the absolute configurations of other highly oxidized sesquiterpenes related to the seco-prezizaane (seco-allo-cedrane) type. researchgate.netpolito.it

Chemical Transformation Methods for Stereochemical Proof

Chemical transformation methods are often used to confirm or establish stereochemical relationships, particularly when spectroscopic data alone are insufficient or ambiguous. These methods involve converting the compound of interest into a known compound with established stereochemistry, or into a derivative whose stereochemistry can be more readily determined by spectroscopic or crystallographic means. This approach, also known as chemical correlation, provides indirect proof of stereochemistry by linking the unknown compound to a structurally related, characterized molecule. For instance, in some complex natural product elucidations, chemical transformations may be performed to create heavy-atom analogues suitable for X-ray crystallography, or to introduce specific functionalities that enable clearer NMR correlations or optical rotation measurements. wikipedia.org

Factors Influencing Stereoselectivity in this compound Synthesis

The synthesis of this compound compounds, with their inherent structural complexity and multiple chiral centers, often involves strategies to control stereoselectivity. This control is crucial for producing the desired stereoisomer efficiently.

Substrate Control in Diastereoselectivity

Substrate control in diastereoselectivity refers to the influence of existing stereocenters within a reactant molecule on the formation of new stereocenters during a chemical reaction. In the synthesis of this compound, the pre-existing chiral features of a starting material can direct the stereochemical outcome of subsequent reactions. This is particularly relevant in multi-step syntheses where the rigid or semi-rigid nature of the this compound skeleton or its precursors can impose steric or electronic biases, favoring the formation of one diastereomer over others. Careful design of the substrate, including the positioning of functional groups and the inherent conformational preferences, is key to achieving high diastereoselectivity.

Stereoselective Reduction and Epoxidation

Stereoselective reduction and epoxidation are common reactions used in the synthesis of complex natural products, including this compound derivatives, to introduce new chiral centers with defined stereochemistry.

Stereoselective Reduction: This involves the addition of hydrogen across a double bond or to a carbonyl group in a manner that preferentially forms one stereoisomer. For this compound synthesis, stereoselective reduction of ketones or alkenes can be critical for setting the configuration of specific hydroxyl groups or ring junctions. The choice of reducing agent, reaction conditions (e.g., temperature, solvent), and the presence of directing groups on the substrate can all influence the stereochemical outcome.

Stereoselective Epoxidation: Epoxidation reactions form an epoxide ring across a double bond. In complex systems like this compound, the stereochemical outcome of epoxidation is often dictated by the steric accessibility of the double bond from different faces, or by the presence of neighboring directing groups (e.g., hydroxyl groups). Achieving high stereoselectivity in epoxidation is essential for controlling the configuration of the resulting epoxide, which can then be opened to introduce other functionalities with defined stereochemistry.

Distinguishing this compound Skeletal Stereochemistries (e.g., 1,7-diepi-cedrane, 2-epi-cedrane)

The stereochemical elucidation and assignment of this compound compounds, particularly distinguishing between various skeletal stereochemistries such as this compound, 1,7-diepi-cedrane, and 2-epi-cedrane, present a significant challenge in natural product chemistry. These compounds, often found co-occurring in natural sources, necessitate robust analytical methodologies for their unambiguous identification.

Detailed Research Findings and Methodologies

A pivotal approach for the unequivocal spectroscopic assignment of this compound, 1,7-diepi-cedrane, and 2-epi-cedrane skeletons, and subsequently for establishing their stereochemistries, relies heavily on thorough two-dimensional Nuclear Magnetic Resonance (2D NMR) analysis researchgate.netcapes.gov.brresearchgate.net. The co-occurrence of these three this compound-type arrangements in the essential oil from the wood of Juniperus thurifera L. has been instrumental in facilitating such detailed 2D NMR investigations researchgate.netcapes.gov.br. This co-occurrence allowed for a comparative analysis that led to the development of an unambiguous method for their stereochemical differentiation researchgate.netcapes.gov.brresearchgate.net.

Specific 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for mapping connectivity and identifying protons and carbons in close proximity, which is essential for resolving complex stereochemical relationships within the rigid this compound framework rsc.org. Furthermore, techniques like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can provide direct carbon-carbon connectivity information, further aiding in the confirmation of the skeletal arrangement researchgate.net.

For instance, the first described examples of 2-epi-cedranes were isolated from Juniperus thurifera L., and their structures, including stereochemistry, were elucidated through comprehensive 2D NMR analysis researchgate.netcapes.gov.br. Similarly, 1,7-diepi-cedrane derivatives have been identified, with their structures often confirmed through extensive spectroscopic studies scribd.com. The distinction between epimers, such as in the case of C-7-epi-cedrol and (+)-cedrol, also relies on observable differences in their NMR spectra nih.govuniv-setif.dz.

Complementary Techniques

While 2D NMR is a primary tool for stereochemical assignment, X-ray crystallography serves as a powerful complementary technique, especially for confirming the absolute stereochemistry of crystalline derivatives researchgate.netresearchgate.net. For compounds that are difficult to crystallize, solid-state NMR techniques, which compare experimental ¹³C tensor principal values with ab initio computed values for possible stereoisomers, can be particularly useful for determining relative stereochemistry and verifying molecular conformation nih.gov. The this compound carbon skeleton of compounds like pyrofomin A has been confirmed by X-ray crystallographic analysis researchgate.net.

Data Tables

While specific, detailed comparative NMR data for 1,7-diepi-cedrane and 2-epi-cedrane are extensive and typically found within specialized research articles, the principle of their differentiation lies in the unique chemical shifts and coupling constants observed in their ¹H and ¹³C NMR spectra, as well as distinct correlations in 2D NMR experiments, reflecting their unique three-dimensional arrangements. The precise differences in shielding and deshielding effects on various nuclei, particularly those close to stereocenters, allow for their differentiation.

Computational Chemistry Applications in Cedrane Research

Theoretical Studies on Reaction Pathways and Mechanisms

Understanding the intricate details of chemical reactions is fundamental to synthetic chemistry. Theoretical studies allow for the exploration of potential reaction pathways, the characterization of transient intermediates, and the determination of activation energies, providing a roadmap for laboratory synthesis.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It has become a standard tool for elucidating the mechanisms of complex organic reactions by calculating the geometries of reactants, transition states, and products. mdpi.comresearchgate.net For a molecule like cedrane, DFT can be applied to study the feasibility of key bond-forming reactions, such as cycloadditions and rearrangements, that are often central to the synthesis of its tricyclic core.

DFT calculations provide critical information on reaction energetics. By mapping the potential energy surface, researchers can identify the lowest energy pathway, known as the intrinsic reaction coordinate. nih.gov This helps in predicting the stereochemical outcome of reactions, understanding the role of catalysts, and explaining observed regioselectivity. researchgate.net For instance, DFT could be used to model the transition states of various approaches to the this compound skeleton, thereby guiding the selection of reagents and reaction conditions to favor the desired isomer. While specific DFT studies focused exclusively on this compound's synthetic pathways are not prevalent in the literature, the principles are widely applied to analogous terpene syntheses. The method's balance between computational cost and accuracy makes it ideal for screening multiple potential synthetic routes. mdpi.com

Table 1: Applications of DFT in Studying Reaction Mechanisms

| Application Area | Description | Relevance to this compound |

|---|---|---|

| Transition State (TS) Search | Locating the highest energy point along a reaction coordinate, which defines the activation energy barrier. | Essential for predicting the feasibility and rate of key ring-forming reactions in this compound synthesis. |

| Reaction Energetics | Calculating the relative Gibbs free energies of reactants, intermediates, products, and transition states. nih.gov | Helps determine whether a proposed synthetic step is thermodynamically favorable and kinetically accessible. |

| Regio- and Stereoselectivity | Comparing the activation energies of different pathways leading to various isomers. | Can explain or predict the formation of specific stereocenters in the complex this compound framework. |

| Catalyst Mechanism | Modeling the interaction of a catalyst with reactants to understand how it lowers the activation energy. | Useful for designing or optimizing catalyzed reactions to improve the efficiency of a this compound synthesis. |

For situations requiring higher accuracy, particularly in the calculation of reaction barriers and weak intermolecular interactions, Coupled-Cluster (CC) theory is often employed. nih.govresearchgate.net Methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are considered the "gold standard" in quantum chemistry for their ability to provide highly accurate energies for small to medium-sized molecules. researchgate.netarxiv.org

In the context of this compound research, CCSD(T) can be used to generate a high-fidelity potential energy surface (PES) for critical reaction steps. chemrxiv.org A detailed PES allows for a more profound understanding of the reaction dynamics beyond simple transition state theory. nih.gov While computationally expensive, CCSD(T) is invaluable for benchmarking the results obtained from more cost-effective methods like DFT. mdpi.com For example, if a DFT calculation predicts an unusual reaction mechanism in a model system for a key step in this compound synthesis, a single-point CCSD(T) calculation at the DFT-optimized geometries can be used to validate the energetic predictions. This multi-level approach ensures the reliability of the computational model before it is used to guide expensive experimental work. mdpi.com

Table 2: Comparison of DFT and Coupled-Cluster Theory

| Feature | Density Functional Theory (DFT) | Coupled-Cluster (CC) Theory |

|---|---|---|

| Accuracy | Good to excellent, but dependent on the chosen functional. | Considered the "gold standard"; systematically improvable to very high accuracy. researchgate.net |

| Computational Cost | Moderate, scales favorably with system size (N³-N⁴). | Very high, scales poorly with system size (N⁶-N⁷ for CCSD(T)). arxiv.org |

| Primary Use Case | Mechanistic studies of entire reaction pathways, geometry optimizations of large molecules. nih.gov | High-accuracy benchmark calculations of energies for key points on the PES (e.g., transition states). chemrxiv.org |

| Applicability to this compound | Ideal for screening potential synthetic routes and analyzing selectivity. | Used to validate the energetics of critical or mechanistically ambiguous steps identified by DFT. |

Computational Prediction of Synthetic Feasibility and Reaction Outcomes

Modern computational chemistry extends beyond mechanistic studies to the prediction of whether a proposed reaction will work and what its major product will be. These tools leverage data from vast chemical reaction databases and apply machine learning algorithms or rule-based systems to assess the viability of a synthetic transformation. nih.govnih.gov

For a complex target like this compound, predicting the outcome of a reaction is challenging due to potential side reactions and complex steric and electronic effects. Forward-prediction models can take a set of reactants and reagents as input and predict the most likely product. protheragen.ai These models are often built using neural networks trained on millions of documented reactions. nih.govnih.gov By evaluating each step in a proposed synthesis of this compound, these tools can flag reactions that are unlikely to succeed, saving significant time and resources in the lab. arxiv.org This predictive capability is a crucial component in computer-aided synthesis planning. nih.govarxiv.org

Table 3: Computational Approaches for Predicting Reaction Outcomes

| Approach | Methodology | Strengths | Limitations |

|---|---|---|---|

| Expert Systems | Uses a predefined set of reaction rules and heuristics crafted by chemists. | Chemically intuitive and provides explainable predictions. | Can be biased and may fail to recognize novel reactivity. |

| Machine Learning (ML) | Trains a model (e.g., neural network) on a large database of known reactions to recognize patterns. nih.gov | Can identify novel transformations and often achieves high prediction accuracy. nih.gov | Can be a "black box," and performance is highly dependent on the quality and size of the training data. |

| Quantum Mechanics (QM) | Uses methods like DFT to calculate reaction barriers and thermodynamics for competing pathways. | Provides fundamental, physics-based predictions. | Computationally intensive; generally not feasible for high-throughput screening of many reactions. |

Molecular Modeling for Scaffold Design and Diversity

The this compound core, with its rigid, three-dimensional, and stereochemically rich structure, serves as an excellent "scaffold" for the development of new bioactive molecules. acs.orgresearchgate.net Molecular modeling plays a crucial role in leveraging this scaffold for the design of chemical libraries aimed at exploring biological space. The high degree of sp³-hybridized carbons in the this compound scaffold provides a distinct advantage over the flat, aromatic structures that have historically dominated screening collections, allowing for a more effective exploration of the three-dimensional shapes required for interaction with biological targets like proteins. acs.org

Researchers have used chemoinformatic methods to identify the this compound scaffold within databases of natural products. researchgate.net Subsequent molecular modeling is then used to analyze how substituents on the core are projected into 3D space. acs.org This information guides the synthesis of libraries where chemical diversity is strategically placed at different positions on the this compound framework. By designing a synthetic scaffold with multiple, orthogonally reactive chemical handles, it becomes possible to generate diverse libraries of compounds that systematically probe the space around the core structure, increasing the probability of discovering novel biological activity. acs.orgresearchgate.net

Table 4: Attributes of the this compound Scaffold for Molecular Design

| Attribute | Description | Significance in Drug Discovery |

|---|---|---|

| High F(sp³) Character | The scaffold is highly saturated, with a fraction of sp³ carbons (Fsp³) of 1. researchgate.net | Provides complex 3D shapes that can better match the binding sites of proteins, potentially leading to higher selectivity and novel modes of action. |

| Structural Rigidity | The fused tricyclic ring system limits conformational flexibility. | Reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity. |

| Multiple Chiral Centers | The core structure possesses three chiral centers. researchgate.net | Allows for the precise spatial arrangement of substituents, which is critical for specific molecular recognition by biological macromolecules. |

| Synthetic Accessibility | A scalable synthesis of the core scaffold with orthogonal handles has been developed. acs.org | Enables the generation of large and diverse chemical libraries for high-throughput screening. |

Conformational Analysis and its Impact on Reactivity and Selectivity

The reactivity of different positions on the this compound scaffold can be heavily influenced by their conformational environment. For example, the accessibility of a specific C-H bond to a reagent might depend on whether it is in an axial or equatorial-like position in the dominant conformer. This, in turn, dictates the selectivity of reactions such as oxidations or hydrogenations. Computational methods like DFT and molecular mechanics are used to calculate the relative energies of different chair and boat-like conformations of the rings within the this compound structure. biomedres.us Understanding the conformational preferences is also key to rationalizing the stereochemical outcome of reactions, as the incoming reagent will preferentially attack from the less sterically hindered face of the lowest energy conformer. Furthermore, the biological activity of this compound-based derivatives is intimately linked to their conformation, as only a specific shape will fit correctly into the binding pocket of a target protein. nih.gov

Table 5: Computational Methods for Conformational Analysis

| Method | Description | Application to this compound |

|---|---|---|

| Molecular Mechanics (MM) | Uses a classical force field to rapidly calculate energies of different conformations. | Good for an initial, fast search of the conformational space to identify potential low-energy structures. |

| Density Functional Theory (DFT) | Provides a more accurate quantum mechanical calculation of the relative energies and geometries of conformers. | Used to refine the structures found by MM and obtain reliable energy differences between them. |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time to explore the conformational space dynamically. | Can reveal the accessible conformations at a given temperature and the pathways for interconversion between them. |

Application of Machine Learning in Retrosynthetic Planning for this compound

Retrosynthesis, the art of deconstructing a target molecule into simpler, commercially available starting materials, is a cornerstone of organic synthesis. gwern.net Recently, machine learning and artificial intelligence (AI) have been applied to this complex task, creating powerful tools for computer-aided synthesis planning (CASP). semanticscholar.orgnih.gov These tools are trained on vast databases of chemical reactions, learning the rules and patterns of chemical transformations. illinois.edu

Table 6: Common Machine Learning Models in Retrosynthesis

| Model Type | How It Works | Relevance to this compound Synthesis |

|---|---|---|

| Template-Based Models | Learns a library of reaction rules (templates) from a reaction database and applies them in reverse to the target molecule. nih.gov | Can quickly identify well-established, reliable reactions for key disconnections in the this compound backbone. |

| Template-Free Models | Treats retrosynthesis as a sequence-to-sequence translation problem (e.g., product SMILES to reactant SMILES). | Has the potential to discover completely novel disconnections not present in the training data, leading to innovative routes. |

| Graph-Based Models | Represents molecules as graphs and uses graph neural networks to predict edits (bond changes) that lead to precursors. nih.gov | Well-suited for understanding the complex connectivity of the tricyclic this compound system. |

| Monte Carlo Tree Search | Explores the vast number of possible retrosynthetic pathways using a probabilistic search algorithm to find optimal routes. nih.gov | Can effectively manage the large search space involved in a multi-step synthesis of a complex target like this compound. |

Precursor Chemical Intermediates and Transformations in Cedrane Synthesis

Strategic Utilization of Readily Available Building Blocks in Total Synthesis

The efficient construction of complex natural products like cedrane often relies on the strategic use of simple, commercially available starting materials. A key approach in the total synthesis of (±)-α- and (±)-β-cedrene involves assembling the cedrene (B97730) carbon skeleton from a simple monocyclic precursor. researchgate.net This strategy significantly enhances the efficiency of the synthesis by reducing the number of steps required to build the core structure.

One notable synthesis utilized a high-yielding intramolecular Pauson-Khand cyclization reaction to construct the tricyclic framework of cedrone, a key intermediate for both α- and β-cedrene. researchgate.net The precursor for this crucial cyclization was prepared from readily available materials, with a stereoselective ketone alkenylation being a key step to furnish the necessary olefin for an efficient reaction pathway. researchgate.net The ability to use such building blocks is pivotal in medicinal chemistry and drug discovery for creating diverse compound libraries for structure-activity relationship (SAR) exploration. nih.govenamine.net

Table 1: Examples of Building Blocks in this compound Synthesis

| Building Block Type | Specific Example/Precursor | Key Transformation | Reference |

|---|---|---|---|

| Monocyclic Precursor | Substituted cyclopentenone derivative | Intramolecular Khand Annulation | researchgate.net |

| Dienone | Dienone (5) | Photocycloaddition | rsc.org |

Intermediate Functionalization and Activation for Complex Bond Formations

The journey from simple building blocks to the complex this compound scaffold involves numerous steps of intermediate functionalization and activation. These processes are essential for preparing the molecule for key bond-forming events. Transition metal-catalyzed C-H functionalization is a powerful strategy for modifying inert C-H bonds, which are ubiquitous in organic molecules. sciforum.net This approach can be used to introduce new functional groups at specific sites, thereby activating the intermediate for subsequent reactions.

In the context of this compound synthesis, intermediates must be precisely functionalized to facilitate the formation of the intricate ring system. For instance, the creation of α-ketoamides from arylmethyl ketones can proceed through α-C(sp³)-H functionalization, a process that forges a new C-N bond. kit.edu While not a direct step in all this compound syntheses, this illustrates the type of specific activation required. The concept of metal-ligand cooperation, where both the metal center and the ligand participate in bond activation, has also emerged as a powerful tool in catalysis, enabling transformations that are otherwise challenging. rsc.org A domino Michael-aldol reaction has been employed to rapidly assemble a bicyclo[3.3.1]nonane core, which serves as a versatile intermediate for clovane-type terpenoids, structurally related to cedranes. researchgate.net This demonstrates how a sequence of reactions can be triggered by initial functionalization.

Generation and Reactivity of Key Intermediates for Annulation and Cyclization Reactions

The construction of the fused ring system of this compound is accomplished through annulation and cyclization reactions, which depend on the generation of specific, reactive intermediates. These reactions are the cornerstone of forming the tricyclic skeleton from simpler precursors.

A highly effective strategy involves an intramolecular Khand annulation (a [2+2+1] cycloaddition), which efficiently assembles the cedrene carbon skeleton from a monocyclic precursor. researchgate.net Another key transformation is the photocycloaddition of a dienone intermediate, which leads to a major compound that is a precursor in a new synthesis of β-cedrene. rsc.org The structure and stereochemistry of these intermediates are critical for the success of the synthesis.

Radical cyclization cascades have also proven to be a useful method. researchgate.net Triggered by the ring-opening of epoxycyclohexanes that possess alkene and alkyne side chains, these reactions can generate the carbon skeletons of both this compound and the related clovane sesquiterpenes. researchgate.net The reactivity of the generated radical intermediates dictates the outcome of the cyclization cascade. The development of new catalytic methods for both cyclization and annulation reactions continues to expand the toolkit available for synthesizing complex molecules like this compound. rsc.orgsemanticscholar.org

Table 2: Key Cyclization and Annulation Reactions in this compound Synthesis

| Reaction Type | Key Intermediate | Resulting Structure | Reference |

|---|---|---|---|

| Intramolecular Khand Annulation | En-yne derived from a monocyclic precursor | Tricyclic cedrene skeleton | researchgate.net |

| Photocycloaddition | Dienone (5) | Key intermediate (6b) for β-cedrene | rsc.org |

Precursor Scaffolds in Biomimetic Transformations

Biomimetic synthesis attempts to mimic nature's biosynthetic pathways to construct complex molecules. In the context of this compound, this involves identifying plausible precursor scaffolds that could undergo transformations analogous to those occurring in biological systems. The this compound scaffold itself is an example of a non-flat, sp³-rich structure that directs substituents into three-dimensional space, making it an interesting target for generating diverse chemical libraries. researchgate.net

The synthesis of nor-sesquiterpenoids has been achieved using nor-bisabolyl epoxide as a common biomimetic intermediate. researchgate.net This highlights a strategy where a single precursor scaffold can lead to different natural product skeletons. The diverse biosynthetic origins of related clovanes, which can arise from caryophyllene (B1175711) or xeniaphyllane terpenoids, suggest that similar biomimetic approaches could be applicable to the synthesis of a broader range of this compound-type terpenoids. researchgate.net The design of biomimetic scaffolds often aims to replicate the native tissue environment, providing a framework that can influence cellular processes, a concept borrowed from tissue engineering that finds parallels in chemical synthesis. nih.gov

Future Directions and Emerging Research Avenues in Cedrane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

One area of progress is the refinement of existing synthetic routes. For instance, a more direct and higher-yielding method for the synthesis of cis-cedrane-8,9-diol, a key intermediate for potent fragrance molecules, has been developed. acs.orgacs.org Traditional methods to produce the corresponding acetonide from the naturally occurring sesquiterpene (−)-α-cedrene resulted in yields below 20%. acs.orgacs.org A newer approach utilizing simple potassium permanganate (B83412) under alkaline conditions has been shown to be significantly more efficient, achieving yields of up to 76% for the diol. acs.orgacs.org This demonstrates a move towards more practical and scalable syntheses.

Beyond optimizing existing reactions, the principles of green chemistry are being increasingly applied to the synthesis of complex molecules. researchgate.nethilarispublisher.com This involves the use of sustainable solvents, catalysts, and energy sources. hilarispublisher.comresearchgate.net Methodologies such as microwave-assisted and ultrasound-assisted synthesis can accelerate reaction times, increase yields, and reduce waste generation. hilarispublisher.com The development of bio-based solvents, which are biodegradable and non-toxic, also represents a significant step towards more sustainable chemical production. researchgate.net The application of these green methodologies to the synthesis of cedrane and its derivatives is a key future direction, aiming to reduce the environmental footprint of their production. hilarispublisher.com

| Method | Reagent/Conditions | Reported Yield | Sustainability Aspect |

|---|---|---|---|

| Traditional Process | Multi-step from (−)-α-cedrene | <20% (for acetonide) acs.orgacs.org | Lower efficiency, potentially more waste. |

| Improved Dihydroxylation | Potassium permanganate (alkaline) | Up to 76% (for diol) acs.orgacs.org | Higher efficiency, simpler reagent. |

| Future Green Approaches | Microwave/ultrasound, bio-based solvents | Potentially higher yields and faster reactions | Reduced energy consumption and hazardous waste. hilarispublisher.com |

Exploration of Undiscovered this compound-Type Natural Products

Nature remains a vast reservoir of chemical diversity, and many natural products are yet to be discovered. nih.gov The exploration of unique ecological niches, such as marine environments and microorganisms, is a promising avenue for identifying novel this compound-type sesquiterpenoids. nih.gov While chiral natural products are typically found in an optically pure form, nature is also known to produce opposite enantiomers. nih.gov The discovery of new this compound derivatives with unique stereochemistry could lead to compounds with novel biological activities or sensory properties.

Metabolomic approaches, which aim to comprehensively analyze the small molecules within an organism, can be used to screen for previously unidentified compounds. nih.gov By applying these techniques to plants, fungi, and bacteria known to produce other terpenoids, researchers may uncover new members of the this compound family. The identification of such compounds would not only expand our knowledge of natural product chemistry but could also provide new templates for the development of fragrances, pharmaceuticals, and other valuable chemicals.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

The unambiguous determination of a molecule's three-dimensional structure is fundamental to understanding its properties and function. While traditional spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, elucidating the complex, rigid structure of new this compound analogues can still be a significant challenge. researchgate.net

| Technique | Description | Application to this compound Chemistry |

|---|---|---|

| Multi-Modal Spectroscopy AI | Integrates NMR, IR, and MS data using machine learning to predict structures. chemrxiv.orgchemrxiv.org | Rapid and accurate identification of new this compound derivatives. |

| Computational Spectroscopy | Predicts spectroscopic properties of candidate structures for comparison with experimental data. rsc.org | Validating proposed structures and resolving stereochemical ambiguities. |

| Computer-Assisted Structure Elucidation (CASE) | Automated programs that use algorithms to deduce structures from spectral data. researchgate.net | High-throughput screening and annotation of this compound-type compounds in metabolomic studies. |

Integration of Synthetic Biology and Chemical Synthesis for this compound Analogues

Synthetic biology offers a powerful and sustainable alternative to traditional chemical synthesis for the production of natural products. nih.govpotomacinstitute.org This field aims to engineer microorganisms, such as bacteria and yeast, to function as "cell factories" for the production of valuable chemicals. researchgate.net By introducing the necessary biosynthetic genes into a host organism, it is possible to produce complex molecules like terpenoids from simple, renewable feedstocks. researchgate.netscruttonlab.com

The engineering of metabolic pathways is a key aspect of synthetic biology. scruttonlab.com This involves optimizing the expression of biosynthetic enzymes and potentially blocking competing metabolic pathways to increase the yield of the desired product. researchgate.net Furthermore, synthetic biology provides the tools to create novel this compound analogues that may not be found in nature. By introducing engineered enzymes with altered substrate specificities or by combining genes from different organisms, it may be possible to produce a diverse range of this compound-based molecules with unique functionalities. springernature.com

The integration of these biological methods with traditional chemical synthesis represents a particularly promising research avenue. scruttonlab.com For example, a microbial host could be engineered to produce a core this compound scaffold, which could then be chemically modified to create a library of different analogues. This chemoenzymatic approach leverages the stereoselectivity and efficiency of enzymes for the complex core synthesis and the versatility of organic chemistry for subsequent functionalization. scruttonlab.com This integrated strategy has the potential to provide sustainable access to both naturally occurring cedranes and novel, custom-designed analogues. nih.govpotomacinstitute.org

Q & A

Q. What are the established synthetic pathways for Cedrane, and how can their efficiency be systematically compared?

To evaluate synthetic routes, employ metrics such as yield, enantiomeric purity, and step economy. Use comparative reaction profiling under standardized conditions (e.g., solvent, temperature) and analyze via HPLC or GC-MS for purity assessment. Consider green chemistry principles (atom economy, E-factor) for sustainability benchmarking .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound derivatives, and how should conflicting spectral data be resolved?

Combine NMR (¹H, ¹³C, DEPT, HSQC) with high-resolution mass spectrometry (HRMS) for unambiguous identification. For spectral discrepancies, cross-validate using X-ray crystallography or computational methods (DFT-based NMR prediction). Document solvent and temperature effects on chemical shifts .

Q. What standardized protocols exist for assessing this compound’s bioactivity in in vitro models, and how can inter-laboratory variability be minimized?

Follow OECD guidelines for cytotoxicity assays (e.g., MTT, ATP-based) with positive/negative controls. Use cell lines from authenticated repositories (ATCC) and report passage numbers. Normalize data to internal standards and share raw datasets via platforms like Zenodo for reproducibility audits .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across pharmacological studies be reconciled?

Conduct a systematic review using PRISMA guidelines: aggregate data from PubMed, Embase, and Cochrane Library, and assess bias via ROBINS-I. Perform meta-analysis if homogeneity exists (e.g., fixed/random effects models) or qualitative synthesis using thematic coding for divergent results. Highlight methodological variances (e.g., dose ranges, assay endpoints) as potential confounders .

Q. What computational strategies are effective for predicting this compound’s metabolic pathways, and how can in silico results be validated experimentally?

Use QSAR models (e.g., SwissADME) combined with molecular docking (AutoDock Vina) to predict Phase I/II metabolism. Validate via hepatic microsomal assays (human/rat) with LC-MS/MS quantification. Compare in silico vs. in vitro metabolite profiles and adjust algorithms using machine learning (e.g., Random Forest classifiers) .

Q. How should researchers design experiments to investigate this compound’s stereochemical effects on receptor binding affinity?

Employ enantioselective synthesis (chiral catalysts) to isolate isomers. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics. Validate with molecular dynamics simulations (GROMACS) to map stereospecific interactions. Report ΔΔG values and statistical significance (p < 0.05, n ≥ 3) .

Q. What frameworks are recommended for integrating multi-omics data (transcriptomics, proteomics) to study this compound’s systemic effects?

Apply network pharmacology approaches: build interaction networks using STRING or KEGG, and overlay this compound-induced expression changes (RNA-seq, shotgun proteomics). Use pathway enrichment analysis (GSEA) and machine learning (LASSO regression) to identify hub targets. Validate key nodes via CRISPR/Cas9 knockout models .

Methodological Guidance

- Literature Synthesis : Use Boolean operators in PubMed/MEDLINE searches (e.g., "this compound AND (synthesis OR metabolism)") and export results to Zotero for deduplication. Include grey literature from ProQuest Dissertations .

- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting epidemiological studies. Use funnel plots to detect publication bias .

- Ethical Compliance : Obtain IRB approval for human cell line use and adhere to Nagoya Protocol for natural product derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.